2-amino-6-(chloromethyl)-3H-pteridin-4-one
Overview
Description
“2-Amino-6-(chloromethyl)pteridin-4(3H)-one” is a chemical compound with the molecular weight of 248.07 . It is also known as “2-amino-6-(chloromethyl)pteridin-4-ol hydrochloride” and is typically stored at 4°C in a sealed storage, away from moisture .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a synthetic method for 2-amino-6-chloropurine involves primary reaction of ethyl cyanoacetate, chloroformamidine hydrochloride, liquid ammonia, and sodium to generate an intermediate. This is followed by a secondary reaction with formic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-(chloromethyl)pteridin-4(3H)-one” can be represented by the SMILES string Nc1nc(Cl)c2nc[nH]c2n1
. This indicates that the compound contains nitrogen, chlorine, and hydrogen atoms arranged in a specific configuration.
Scientific Research Applications
Synthesis and Reactivity in Cycloadditions
2-Amino-6-(chloromethyl)-3H-pteridin-4-one is involved in intramolecular condensation and cycloaddition reactions. For example, its N(5)-oxide derivatives participate in high-yielding [3+2] dipolar cycloadditions with electron-poor dipolarophiles. This process leads to the synthesis of C(6)-substituted pteridinones, which are significant in creating functionalised side chains at C(6) on pterinones (Steinlin, Sonati, & Vasella, 2008).
Crystal Structure Analysis
The compound plays a role in the structural understanding of pteridines. The crystal structure of derivatives like 6-chloro-2-(N,N-dimethyl-aminomethyleneamino)-1-(pivaloyloxymethyl)pteridin-4-one has been analyzed to comprehend reactions involving pterin 8-oxide and acetyl chloride, contributing to the knowledge of pteridine chemistry (Helliwell, Dinsmore, Garner, & Joule, 1999).
Acylation and Cycloaddition Processes
The acylation of related compounds like 2-amino-4-(benzyloxy)-6-(methylamino)-5-nitrosopyrimidine and the subsequent cycloaddition processes are crucial in synthesizing various substituted pteridinones. These processes contribute to creating compounds with diverse applications in scientific research, particularly in the study of pteridine chemistry (Steinlin & Vasella, 2009).
Synthesis of Amino Acids
The synthesis of pyrimidines and pteridines with an amino acid residue at the 2-position is another significant application. This synthesis involves reactions such as aminolysis and condensation, contributing to the creation of N-(pteridinyl) amino acids, which have potential applications in biochemistry and pharmaceutical research (Sugimoto, Shibata, Matsuura, & Nagatsu, 1979).
Biosynthesis Research
It also plays a role in the study of biosynthesis pathways, particularly in the synthesis of riboflavin. Research involving phosphorylation and hydrogenation of related compounds elucidates the substrate and product mechanisms in pyrimidine deaminase, contributing to our understanding of biochemical pathways (Nielsen & Bacher, 1988).
Safety And Hazards
Future Directions
While specific future directions for “2-amino-6-(chloromethyl)-3H-pteridin-4-one” are not available, research on similar compounds suggests potential applications in the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
properties
IUPAC Name |
2-amino-6-(chloromethyl)-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTBATTVDKFEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(chloromethyl)-4(3h)-pteridinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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